Cas no 938515-70-9 (N1-(4-Fluorophenyl)-β-alaninamide)
N1-(4-Fluorophenyl)-β-alaninamide is a fluorinated β-alanine derivative with potential applications in pharmaceutical and biochemical research. The incorporation of a 4-fluorophenyl group enhances its stability and may influence binding affinity in biological systems, making it a valuable intermediate for drug development. Its well-defined structure allows for precise modifications in peptide synthesis and medicinal chemistry. The compound exhibits favorable solubility in common organic solvents, facilitating its use in experimental workflows. Researchers may explore its utility in designing enzyme inhibitors or receptor-targeting molecules due to its balanced hydrophobicity and electronic properties. The presence of the fluorine atom also enables tracking via 19F NMR in mechanistic studies.
938515-70-9 structure
Product Name:N1-(4-Fluorophenyl)-β-alaninamide
CAS No:938515-70-9
MF:C9H11FN2O
MW:182.194845438004
CID:1087343
PubChem ID:16792132
Update Time:2025-06-08
N1-(4-Fluorophenyl)-β-alaninamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-N-(4-fluorophenyl)propanamide
- 3-Amino-N-(4-fluorophenyl)propanamidehydrochloride
- N~1~-(4-fluorophenyl)-beta-alaninamide(SALTDATA: HCl)
- 938515-70-9
- SCHEMBL7095442
- DTXSID001286106
- CS-0118559
- AKOS000104262
- F21222
- N-(4-fluorophenyl)-beta-alaninamide
- N~1~-(4-fluorophenyl)-beta-alaninamide
- STL411773
- N1-(4-Fluorophenyl)-β-alaninamide
-
- MDL: MFCD09726185
- Inchi: 1S/C9H11FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6,11H2,(H,12,13)
- InChI Key: FQNWWWPTOXJNJM-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)NC(CCN)=O
Computed Properties
- Exact Mass: 182.08554114g/mol
- Monoisotopic Mass: 182.08554114g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 366.7±27.0 °C at 760 mmHg
- Flash Point: 175.6±23.7 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
N1-(4-Fluorophenyl)-β-alaninamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N1-(4-Fluorophenyl)-β-alaninamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F600613-100mg |
N1-(4-Fluorophenyl)-β-alaninamide |
938515-70-9 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F600613-500mg |
N1-(4-Fluorophenyl)-β-alaninamide |
938515-70-9 | 500mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F600613-1g |
N1-(4-Fluorophenyl)-β-alaninamide |
938515-70-9 | 1g |
$ 115.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189199-1g |
3-Amino-n-(4-fluorophenyl)propanamide |
938515-70-9 | 98% | 1g |
¥9124.00 | 2024-08-09 |
N1-(4-Fluorophenyl)-β-alaninamide Related Literature
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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